7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
7-(azepan-1-yl)-1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClFN2O3S/c1-2-3-11-29-17-24(33(31,32)19-10-8-9-18(26)14-19)25(30)20-15-21(27)23(16-22(20)29)28-12-6-4-5-7-13-28/h8-10,14-17H,2-7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEZZZJFYICARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core, the introduction of the azepane ring, and the attachment of the butyl and sulfonyl groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the azepane ring: This step often involves nucleophilic substitution reactions.
Attachment of the butyl and sulfonyl groups: These groups are typically introduced through alkylation and sulfonylation reactions, respectively.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the azepane ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolone derivatives. Known for its diverse biological activities, this compound exhibits potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its unique structure includes an azepane ring, a butyl chain, and a sulfonyl group, which contribute to its pharmacological properties.
Antimicrobial Properties
Quinolone derivatives are widely recognized for their antimicrobial effects. Research indicates that 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one may inhibit the growth of various bacteria and fungi by targeting their cellular mechanisms. The mechanism of action typically involves:
- Inhibition of Bacterial Enzymes : The compound may interfere with enzymes critical for bacterial cell wall synthesis or metabolic pathways, leading to cell death.
- Membrane Penetration : The azepane ring enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Its mechanism involves:
- Targeting Cancer Cell Signaling : By binding to specific receptors or enzymes involved in cancer cell proliferation and survival, the compound may induce apoptosis (programmed cell death).
- Inhibition of DNA Replication : Similar compounds have shown the ability to disrupt DNA replication processes in cancer cells, thereby limiting tumor growth.
Case Studies and Research Findings
Several studies have documented the efficacy of quinolone derivatives, including 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one:
- Study on Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to established antibiotics .
- Anticancer Research : In vitro studies have shown that the compound can reduce the viability of various cancer cell lines. For instance, it was effective against breast and lung cancer cells by inducing apoptosis through caspase activation pathways .
Synthetic Routes and Preparation Methods
The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves multi-step organic reactions. Key aspects include:
- Starting Materials : Typically derived from quinoline precursors.
- Functional Group Transformations : Involves introducing azepane and sulfonyl groups through specific reaction conditions such as strong acids or bases.
Industrial Production Techniques
For large-scale production, optimized reaction conditions are crucial. Techniques like continuous flow reactors can enhance yield and purity. Quality control measures such as chromatography ensure the structural integrity of the final product.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These targets can include enzymes, receptors, and other proteins involved in biological processes. The exact pathways and mechanisms can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Modifications at Position 1 (N1-Substituent)
The butyl chain at position 1 distinguishes the target compound from analogs with shorter alkyl or aromatic substituents:
- Ethyl substituent (e.g., 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one): Shorter chains may reduce lipophilicity and alter tissue distribution .
- Benzyl substituent (e.g., 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892759-34-1)): The aromatic benzyl group increases molecular rigidity and may enhance π-π stacking interactions but could reduce metabolic stability .
Modifications at Position 3 (C3-Substituent)
The 3-chlorobenzenesulfonyl group is critical for electronic and steric effects:
Modifications at Position 7 (C7-Substituent)
The azepane ring (7-membered) contrasts with smaller heterocycles:
Core Structure Variations
- Dihydroquinolin-4-one vs. naphthyridine (e.g., tosufloxacin core in ): Naphthyridine cores (e.g., 1,8-naphthyridine) exhibit distinct electronic properties and antibacterial spectra compared to quinoline derivatives .
- Carboxylic acid at C3 (e.g., compound in ): Carboxylic acid groups improve water solubility but may limit cell membrane permeability compared to sulfonyl or carbonyl groups .
Comparative Data Table
Research Findings and Implications
Azepane vs.
Sulfonyl vs. Carbonyl Groups : The 3-chlorobenzenesulfonyl group’s electron-withdrawing nature could stabilize negative charges in enzyme-binding pockets, unlike electron-donating substituents (e.g., methoxy in ) .
Alkyl Chain Length : The butyl group at position 1 provides intermediate lipophilicity, balancing tissue penetration and solubility better than shorter (ethyl) or aromatic (benzyl) substituents .
Biological Activity
The compound 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one represents a novel class of arylsulfonamides with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family and is characterized by the following structural components:
- Azepan-1-yl group : A cyclic amine contributing to the compound's binding affinity.
- Butyl chain : Enhances lipophilicity, aiding in membrane permeability.
- 3-Chlorobenzenesulfonyl moiety : Imparts specificity in receptor interactions.
- 6-Fluoro substituent : Modifies electronic properties, influencing biological activity.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropsychiatric disorders and pain management.
Antidepressant and Anxiolytic Effects
Recent studies have shown that compounds similar to 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one act as inverse agonists at the serotonin 5-HT6 receptor. This mechanism has been linked to:
- Reduction in anxiety-like behaviors in animal models.
- Improvement in cognitive function , particularly in models of Alzheimer's disease and other dementias .
Pain Modulation
The compound has demonstrated efficacy in reducing neuropathic pain through mechanisms involving:
- Inhibition of pro-inflammatory cytokines .
- Blocking of pain pathways associated with neurogenic inflammation .
Case Study 1: Neuropsychiatric Disorders
A study evaluated the effectiveness of this compound in rodent models exhibiting symptoms akin to schizophrenia. The results indicated significant reductions in hyperlocomotion and stereotypical behaviors, suggesting potential utility in treating psychotic disorders.
Case Study 2: Antinociceptive Activity
In a controlled trial assessing antinociceptive properties, the compound was administered to rats subjected to formalin-induced pain. The findings revealed a dose-dependent decrease in pain responses, supporting its role as a potential analgesic agent .
The biological activity of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is primarily mediated through its interaction with serotonin receptors and modulation of neurotransmitter systems. Key points include:
- Serotonin Receptor Modulation : Acts as an inverse agonist at the 5-HT6 receptor, which is implicated in mood regulation.
- Cytokine Inhibition : Reduces levels of inflammatory mediators such as TNF-alpha and IL-6, contributing to its analgesic effects.
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what critical parameters influence yield?
Answer:
The synthesis of quinolin-4-one derivatives typically involves multi-step reactions. Key steps include:
- Sulfonylation : Introducing the 3-chlorobenzenesulfonyl group requires controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions. Use sulfonyl chlorides as reagents .
- Azepane Substitution : The azepan-1-yl group at position 7 can be introduced via nucleophilic substitution or palladium-catalyzed coupling, depending on precursor availability. Optimize pH and solvent polarity to enhance regioselectivity .
- Fluorination : The 6-fluoro group is typically introduced early using fluorinating agents like Selectfluor®. Monitor reaction progress via TLC or HPLC to prevent over-fluorination .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating high-purity product .
Basic: How should researchers validate the compound’s structural integrity and purity?
Answer:
- Spectroscopic Characterization :
- NMR : Use H and C NMR to confirm substituent positions, especially distinguishing between diastereotopic protons in the azepane ring .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns to confirm the molecular formula .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for bioassays) .
- Elemental Analysis : Validate C, H, N, S, and F content to rule out solvent residues or incomplete substitutions .
Advanced: How can reaction conditions be optimized to improve sulfonylation regioselectivity?
Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce electrophilic side reactions during sulfonylation. For example, achieved 85% yield at 4°C .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) stabilize transition states, favoring substitution at position 3. Add molecular sieves to absorb moisture and enhance reactivity .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides, improving reaction kinetics .
- Kinetic Monitoring : In-line IR spectroscopy tracks sulfonyl group incorporation in real time, enabling timely quenching .
Advanced: What methodologies resolve contradictions between in vitro and in vivo bioactivity data?
Answer:
- Metabolic Stability Assays : Perform liver microsome studies to identify rapid metabolism (e.g., cytochrome P450-mediated degradation) that reduces in vivo efficacy .
- Formulation Adjustments : Improve bioavailability using liposomal encapsulation or PEGylation to enhance solubility and plasma half-life .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity to intended targets (e.g., kinases) under physiological conditions .
Advanced: How can computational methods elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like DNA topoisomerases or kinase domains. Validate with mutagenesis studies .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to analyze conformational stability of the sulfonyl group in aqueous vs. hydrophobic environments .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ values) to predict bioactivity trends across analogs .
Basic: What are the critical safety considerations during handling and storage?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory during synthesis due to volatile intermediates (e.g., chlorobenzenesulfonyl chloride) .
- Storage : Store in amber glass vials at –20°C under nitrogen to prevent hydrolysis of the sulfonyl group. Desiccants (silica gel) minimize moisture uptake .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water jets to prevent aerosolization .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Synthesize hydrochloride or sodium salts of the quinolin-4-one core to improve polar interactions .
- Nanoformulation : Prepare PLGA nanoparticles (50–200 nm) via emulsion-solvent evaporation for sustained release in in vivo models .
Advanced: What experimental designs are robust for stability studies under varying conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (ICH Q1B guidelines), and acidic/basic conditions (0.1M HCl/NaOH) for 7–14 days. Monitor degradation via UPLC-PDA .
- Accelerated Stability : Store samples at 40°C/75% RH for 6 months. Use Arrhenius modeling to predict shelf life at 25°C .
- Degradant Identification : LC-MS/MS (Q-TOF) identifies major degradants (e.g., hydrolyzed sulfonamide or oxidized azepane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
